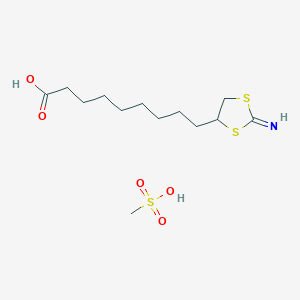
9-(2-Imino-1,3-dithiolan-4-yl)nonanoic acid;methanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2-Imino-1,3-dithiolan-4-yl)nonanoic acid;methanesulfonic acid is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a dithiolane ring, which is known for its stability and reactivity, making it a valuable component in synthetic chemistry and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Imino-1,3-dithiolan-4-yl)nonanoic acid typically involves the reaction of cyanoacetamides with carbon disulfide and sodium ethoxide to form ketene dithioacetals . This intermediate is then further reacted under specific conditions to yield the target compound. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as solvent choice and catalyst selection, plays a crucial role in maximizing yield and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
9-(2-Imino-1,3-dithiolan-4-yl)nonanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or alcohols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
Wissenschaftliche Forschungsanwendungen
9-(2-Imino-1,3-dithiolan-4-yl)nonanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress.
Industry: Utilized in the production of polymers and advanced materials due to its reactive dithiolane ring.
Wirkmechanismus
The mechanism of action of 9-(2-Imino-1,3-dithiolan-4-yl)nonanoic acid involves its interaction with molecular targets such as enzymes and proteins. The dithiolane ring can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in studying cellular processes and developing therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dithiolane: Shares the dithiolane ring but differs in the side chain structure.
1,3-Dithiane: Similar in structure but with a different ring size and functional groups.
Thioacetic Acid: Contains a thiol group but lacks the dithiolane ring.
Uniqueness
9-(2-Imino-1,3-dithiolan-4-yl)nonanoic acid is unique due to its specific combination of the dithiolane ring and the nonanoic acid side chain. This structure imparts distinct reactivity and stability, making it suitable for specialized applications in synthetic chemistry and industrial processes .
Eigenschaften
CAS-Nummer |
61522-07-4 |
|---|---|
Molekularformel |
C13H25NO5S3 |
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
9-(2-imino-1,3-dithiolan-4-yl)nonanoic acid;methanesulfonic acid |
InChI |
InChI=1S/C12H21NO2S2.CH4O3S/c13-12-16-9-10(17-12)7-5-3-1-2-4-6-8-11(14)15;1-5(2,3)4/h10,13H,1-9H2,(H,14,15);1H3,(H,2,3,4) |
InChI-Schlüssel |
XSGFGUZMRPGHLX-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)O.C1C(SC(=N)S1)CCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


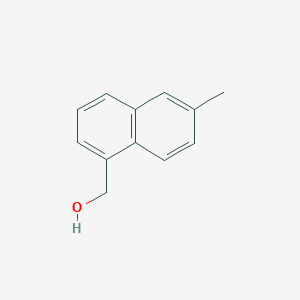
![Tetrazolo[1,5-a]quinoxaline-4-carboxamide](/img/structure/B14584166.png)
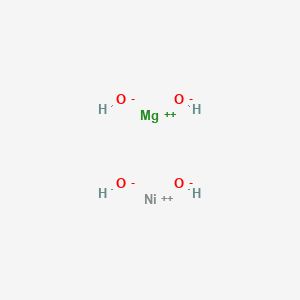
![10,10-Diethoxy-4-[(oxiran-2-yl)methoxy]-2,6,11-trioxa-10-silatridecane](/img/structure/B14584171.png)


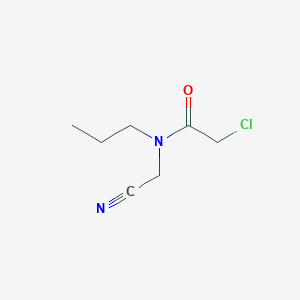

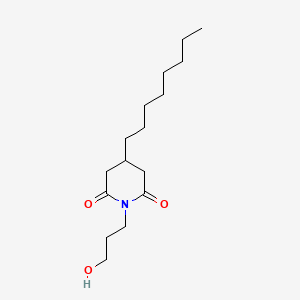
![Diheptyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14584233.png)
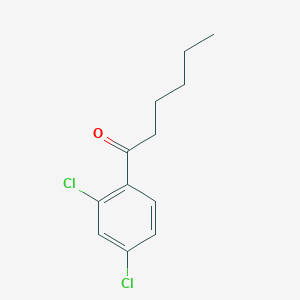

![3-[(Methoxyimino)methyl]benzoic acid](/img/structure/B14584267.png)
![1-[(3-Aminopropyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14584268.png)
